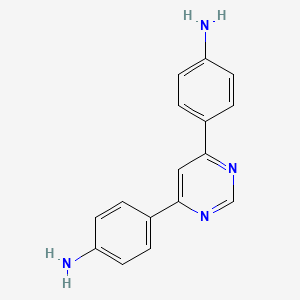

4,4'-(Pyrimidine-4,6-diyl)dianiline

Description

Structure

3D Structure

Properties

CAS No. |

85489-57-2 |

|---|---|

Molecular Formula |

C16H14N4 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

4-[6-(4-aminophenyl)pyrimidin-4-yl]aniline |

InChI |

InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |

InChI Key |

TUPNLYGGKFBUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,4 Pyrimidine 4,6 Diyl Dianiline

Strategic Approaches to the Synthesis of the Pyrimidine-Dianiline Core

The construction of the 4,4'-(pyrimidine-4,6-diyl)dianiline scaffold is typically achieved through strategic cross-coupling reactions, which hinge on the prior synthesis of key precursor molecules.

The most common precursor for synthesizing 4,6-diarylpyrimidines is 4,6-dichloropyrimidine (B16783). chemicalbook.comacs.org The synthesis of this crucial intermediate often begins with 4,6-dihydroxypyrimidine (B14393). acs.orggoogle.com A scalable process involves the chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com In some procedures, a base such as N,N-diisopropylethylamine is added to a mixture of the dihydroxypyrimidine and phosphorus oxychloride. google.com

Another pathway to 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine, which is dissolved in hydrochloric acid, cooled, and treated with sodium nitrite (B80452) to form a diazonium salt. This intermediate is then reacted with cuprous chloride in hydrochloric acid to yield the desired 4,6-dichloropyrimidine. chemicalbook.comchemicalbook.com Once 4,6-dichloropyrimidine is obtained, it serves as the central building block for introducing the aniline (B41778) moieties.

The primary catalytic method for constructing the C-C bonds between the pyrimidine (B1678525) ring and the aniline units is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction involves the coupling of a halo-pyrimidine with an arylboronic acid. mdpi.com For the synthesis of this compound, 4,6-dichloropyrimidine is reacted with two equivalents of a 4-aminophenylboronic acid derivative.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Cl bond of the pyrimidine, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org Due to the two reactive chlorine atoms on the precursor, the reaction proceeds in a stepwise or simultaneous manner to append both aniline groups.

| Catalyst Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (integral to catalyst) | K₂CO₃ | Dioxane/Water | researchgate.net |

| Pd(dba)₂ | DavePhos | Not specified | Not specified | nih.gov |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (integral to catalyst) | K₃PO₄ | Toluene (B28343) | nih.gov |

The efficiency and outcome of the synthesis of 4,6-diarylpyrimidines are highly dependent on the reaction conditions. For the Suzuki-Miyaura coupling, several factors are optimized to maximize yield and selectivity.

Catalyst and Ligand: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can be employed. mdpi.com The choice of ligand is crucial as it influences the stability and reactivity of the catalyst. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity. nih.gov

Base: A base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.comresearchgate.net The strength and solubility of the base can impact the reaction rate and yield.

Solvent: The choice of solvent is critical. Aprotic polar solvents like 1,4-dioxane, often in combination with water, are common for Suzuki reactions as they facilitate the dissolution of both the organic and inorganic reagents. mdpi.comresearchgate.net

Temperature: Reaction temperatures are typically elevated, often in the range of 70-100 °C, to ensure a reasonable reaction rate. mdpi.com

In the case of dichloropyrimidines, regioselectivity is a key consideration. For 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. mdpi.com For 4,6-dichloropyrimidine, the two positions are equivalent, simplifying the synthesis of symmetrically substituted products like this compound. However, achieving mono-arylation versus di-arylation can be controlled by adjusting the stoichiometry of the boronic acid.

Functionalization and Derivatization Strategies for this compound

The two primary amino groups on the this compound molecule are key handles for further chemical modifications, enabling its use in the creation of polymers and complex molecular structures for various applications.

The terminal amino groups of this compound serve as reactive sites for a variety of chemical transformations. These modifications are fundamental for designing advanced materials and functional molecules.

Polymerization: The diamine nature of the molecule makes it an excellent monomer for step-growth polymerization. It can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These polymers often exhibit high thermal stability and specific electronic properties due to the aromatic and heterocyclic components. The synthesis of polymers from functionalized diaminopropionic acid highlights a related strategy where amino groups are used to build larger structures. nih.govresearchgate.net

Ligand Design: The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups can act as coordination sites for metal ions. By modifying the amino groups, for example, through Schiff base condensation with aldehydes or ketones, more complex ligands can be synthesized. These pyrimidine-based ligands can form stable complexes with various metals, which is relevant for catalysis or the development of functional materials like metal-organic frameworks (MOFs). researchgate.netnih.gov

The electronic properties of the substituents on the arylboronic acid precursor can influence the outcome of the Suzuki-Miyaura coupling reaction.

Green Chemistry Principles in the Synthesis of Pyrimidine-Dianiline Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance efficiency. nih.gov These principles focus on aspects such as the use of safer solvents, energy efficiency, and the use of catalytic rather than stoichiometric reagents.

In the context of synthesizing pyrimidine-dianiline compounds, several green approaches can be adopted. Microwave-assisted synthesis has emerged as a significant tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgrsc.org For instance, Suzuki and Buchwald-Hartwig reactions can often be accelerated under microwave irradiation.

The development and use of highly efficient and reusable catalysts are also central to green synthesis. For Suzuki couplings, advancements have led to very low catalyst loadings, sometimes as low as 0.5 mol%, which reduces the cost and the amount of palladium waste. semanticscholar.org

Solvent selection is another critical aspect of green chemistry. While traditional organic solvents like toluene and DMF are effective, research is ongoing to replace them with more environmentally benign alternatives such as water or ionic liquids. mdpi.com In some cases, solvent-free reaction conditions can be achieved, particularly in microwave-assisted syntheses, which further enhances the green credentials of the synthetic route. rsc.org These "grindstone chemistry" techniques, where solid reactants are ground together, represent a highly eco-friendly approach.

The following table summarizes some of the key green chemistry techniques applicable to the synthesis of pyrimidine derivatives:

| Green Chemistry Technique | Application in Pyrimidine Synthesis | Benefits |

| Microwave Irradiation | Accelerates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Reduced reaction times, higher yields, energy efficiency. semanticscholar.orgrsc.org |

| High-Efficiency Catalysts | Use of low loadings of palladium catalysts. | Reduced metal waste, lower cost. semanticscholar.org |

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced use of hazardous organic solvents. mdpi.com |

| Solvent-Free Synthesis | Reactions conducted by grinding solid reactants (mechanochemistry). | Eliminates solvent waste, simplifies workup. rsc.org |

By incorporating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable, aligning with the modern imperatives of chemical research and production.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is instrumental in confirming the identity and purity of 4,4'-(Pyrimidine-4,6-diyl)dianiline. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework. uobasrah.edu.iqresearchgate.net

In the ¹H NMR spectrum of related pyrimidine (B1678525) derivatives, the proton signals of the pyrimidine ring typically appear in the aromatic region of the spectrum. nih.gov For instance, in one study, the pyrimidine ring proton signal was observed at 6.02 ppm. nih.gov The signals for the amino groups (NH₂) would also be present, often as a broad singlet, with its chemical shift being concentration and solvent dependent. nih.gov The aromatic protons of the two aniline (B41778) rings would exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region, with their specific chemical shifts influenced by the electron-donating amino group and the pyrimidine ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, which can be assigned using techniques like gated decoupled spectra to determine one-bond and long-range ¹³C-¹H coupling constants. researchgate.net The carbon atoms of the aniline rings would also show distinct signals, with the carbons attached to the nitrogen atoms and the pyrimidine ring being significantly influenced.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HMBC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. researchgate.netmdpi.com COSY spectra reveal proton-proton couplings within the same ring system, while HMQC and HMBC spectra correlate proton signals with their directly attached carbons and more distant carbons, respectively, providing a complete and verified structural assignment. researchgate.netmdpi.com

Table 1: Representative NMR Data for Pyrimidine Derivatives This table is illustrative and shows typical chemical shift ranges for related structures. Actual values for this compound may vary.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | 8.0 - 8.5 | m | Protons on the pyrimidine ring |

| ¹H | 6.5 - 7.5 | m | Protons on the aniline rings |

| ¹H | 5.0 - 6.0 | br s | Amino group protons |

| ¹³C | 150 - 170 | s | Carbons in the pyrimidine ring |

| ¹³C | 110 - 150 | s | Carbons in the aniline rings |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound with high accuracy. nih.govresearchgate.net This technique provides a precise mass measurement, which can be used to calculate the molecular formula, thus verifying the identity of the synthesized compound. nih.gov

In HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₆H₁₄N₄), the expected exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of precision helps to distinguish the target compound from other potential impurities or byproducts with similar nominal masses.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to confirm the connectivity of the different parts of the molecule, such as the pyrimidine core and the two aniline substituents. For instance, cleavage of the bond between the pyrimidine ring and an aniline ring would result in fragment ions corresponding to each of these structural units.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for analyzing its vibrational modes. nih.govijfans.org These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and aniline rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. core.ac.uk The C-N stretching vibrations would also be observable.

Raman spectroscopy provides complementary information to IR spectroscopy. osti.gov While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the aromatic rings in this compound would be expected to be strong in the Raman spectrum.

By comparing the experimental IR and Raman spectra with theoretical calculations, a complete assignment of the fundamental vibrational modes can be achieved. nih.gov This detailed vibrational analysis confirms the presence of the expected functional groups and provides insights into the molecular structure and bonding.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

X-ray Diffraction (XRD) Techniques for Crystalline Structure Elucidation and Phase Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. agilent.com For this compound, single-crystal XRD can provide a detailed picture of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com

The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure. This analysis reveals the planarity of the pyrimidine and aniline rings, the torsion angles between them, and how the molecules pack together in the crystal lattice. researchgate.net Hydrogen bonding interactions, particularly involving the amine groups, are expected to play a significant role in the supramolecular assembly. mdpi.com

Powder XRD is used to analyze polycrystalline samples. youtube.com This technique is useful for phase identification, assessing sample purity, and studying crystalline polymorphism. The powder diffraction pattern is a fingerprint of the crystalline phase, and it can be compared to patterns calculated from single-crystal data or to databases of known materials.

Thermal Analysis (TGA, DSC) for Research into Material Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for investigating the thermal stability and decomposition behavior of this compound. researchgate.netnetzsch.com

TGA measures the change in mass of a sample as a function of temperature. nih.gov A TGA thermogram of this compound would reveal the temperature at which it begins to decompose and the extent of mass loss at different stages. uvic.ca This information is crucial for determining the material's upper-temperature limit for processing and application. The decomposition may occur in single or multiple steps, depending on the fragmentation pathway of the molecule. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net A DSC curve can identify phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, the DSC would show an endothermic peak corresponding to its melting point. The enthalpy of fusion can also be determined from the peak area. In conjunction with TGA, DSC can help to distinguish between melting and decomposition processes.

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphological and Nanoscale Characterization

Electron microscopy and atomic force microscopy are high-resolution imaging techniques used to study the morphology and nanoscale features of materials.

Scanning Electron Microscopy (SEM) provides images of the surface topography of a sample. nih.gov For this compound, SEM could be used to visualize the shape and size distribution of its crystals or particles.

Transmission Electron Microscopy (TEM) is used to image the internal structure of a material. While less common for small organic molecules, it could be employed if the compound is part of a larger nanostructured material.

Atomic Force Microscopy (AFM) is a powerful technique that can image surfaces with nanoscale resolution. nih.govwiley.com AFM can be used to study the surface of single crystals of this compound, revealing details about crystal growth, defects, and surface morphology. nih.gov It has the advantage of being able to image samples in various environments, including under liquid, which can be useful for studying processes at the solid-liquid interface. nih.gov

Computational and Theoretical Investigations of 4,4 Pyrimidine 4,6 Diyl Dianiline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgirjweb.com It is a widely used tool in computational chemistry and has been instrumental in predicting the properties of various molecules, including pyrimidine (B1678525) derivatives. irjweb.commaterialsciencejournal.org DFT calculations can provide detailed information about the electronic and geometric properties of molecules, which are crucial for understanding their reactivity and spectroscopic behavior. materialsciencejournal.orgscispace.com

Orbital Analysis (HOMO-LUMO) for Electronic Transitions and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and its tendency to undergo electronic transitions. nih.govmasterorganicchemistry.com

For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, DFT calculations at the B3LYP/6-311G++(d,p) level of theory revealed a HOMO energy of -6.2613 eV and a LUMO energy of -0.8844 eV. irjweb.com This information suggests that the molecule has a propensity to act as an electron donor. irjweb.com Similarly, for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be significant, indicating high stability. materialsciencejournal.org

The analysis of HOMO and LUMO distributions provides insights into potential sites for electrophilic and nucleophilic attack and the nature of electronic transitions. In many pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aniline (B41778) moieties in 4,4'-(pyrimidine-4,6-diyl)dianiline, while the LUMO may be centered on the electron-deficient pyrimidine ring. This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is crucial for applications in nonlinear optics and as fluorescent probes.

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Pyrimidine Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

This table presents data for illustrative pyrimidine derivatives due to the lack of specific published data for this compound.

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). wikipedia.orgwisc.eduyoutube.com It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors), which is a key factor in determining molecular stability. wikipedia.orgwisc.edu

The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of electron delocalization, also known as hyperconjugation. wisc.edu In pyrimidine derivatives, significant delocalization can occur between the lone pairs of the nitrogen atoms in the pyrimidine ring and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the aromatic rings.

Table 2: Illustrative NBO Analysis Data for a Generic Pyrimidine Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.5 |

| π(C4-C5) | π(C6-N1) | 18.2 |

| LP(1) N(aniline) | π*(C(pyrimidine)-C(aniline)) | 35.8 |

This table is a hypothetical representation to illustrate the type of data obtained from NBO analysis, as specific data for this compound is not available in the cited literature.

Prediction of Reaction Mechanisms and Pathways

DFT calculations are a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. wikipedia.org

For pyrimidine derivatives, DFT can be used to predict the most likely sites for chemical reactions, such as electrophilic or nucleophilic attack. For instance, in the synthesis of pyrimidine derivatives, DFT could be used to model the cyclocondensation reaction and predict the regioselectivity of the reaction based on the calculated energies of the possible transition states. nih.gov The reactivity of 4,6-dichloropyrimidines, for example, is influenced by the electron-withdrawing nature of the substituents. mdpi.com

Furthermore, computational methods have been developed to predict the outcomes of organic reactions using machine learning algorithms trained on large datasets of known reactions, which can complement DFT studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. rjeid.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule and its interactions with its environment. rjeid.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble into larger structures.

In studies of pyrimidine derivatives interacting with biological macromolecules like DNA or proteins, MD simulations have been used to investigate the stability of the complex and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. rjeid.comresearchgate.net For example, MD simulations of pyrimidine derivatives binding to G-quadruplex DNA revealed that the stability of the complex was related to the number of hydrogen bonds and the electrostatic contributions to the binding energy. rjeid.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Material Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of new materials with desired attributes. wikipedia.orgnih.gov

In the context of pyrimidine derivatives, QSPR models have been developed to predict various properties, including their corrosion inhibition efficiency and biological activity. nih.gov These models typically use a set of molecular descriptors, which can be calculated using computational methods like DFT, to represent the structural features of the molecules. Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the QSPR model. wikipedia.org

For example, a QSPR study on pyrimidine-based corrosion inhibitors found a strong correlation between the calculated electronic properties and the experimental inhibition efficiency. nih.gov Similarly, QSAR (Quantitative Structure-Activity Relationship) models have been successfully applied to predict the anticancer activity of pyrimidine derivatives. wikipedia.orgmdpi.com

Theoretical Modeling of Non-Covalent Interactions within Assemblies

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the structure and properties of molecular assemblies. numberanalytics.comnih.govrsc.org Theoretical modeling provides a powerful tool to investigate these weak interactions and understand how they drive the self-assembly of molecules into well-defined supramolecular architectures. nih.govrsc.org

For this compound, the presence of both hydrogen bond donors (the amino groups) and acceptors (the pyrimidine nitrogens), as well as the aromatic rings, suggests that this molecule is capable of forming a variety of non-covalent interactions. Theoretical methods can be used to model the formation of dimers, oligomers, and larger aggregates, and to calculate the strength of the intermolecular interactions.

Computational studies on other pyrimidine-containing systems have highlighted the importance of hydrogen bonding and π-stacking in directing their self-assembly. rsc.orgresearchgate.net For example, in N-(pyrimidyl)-ω-amino acids, the formation of "head-to-tail" or "head-to-head" supramolecular polymers is driven by hydrogen bonding between the carboxylic acid and aminopyrimidine groups. rsc.org The analysis of these interactions is often supported by computational tools such as Molecular Electrostatic Potential (MEP) surfaces, which visualize the charge distribution on the molecular surface and predict sites for non-covalent interactions. rsc.org

Role As a Core Building Block in Advanced Functional Materials

Polymer Chemistry and Advanced Polymeric Materials Synthesis

The diamine nature of 4,4'-(Pyrimidine-4,6-diyl)dianiline allows for its direct integration into a variety of polymer backbones through well-established polymerization reactions. This versatility has led to its use in creating a range of advanced polymeric materials with tailored properties.

Incorporation into High-Performance Polymers

The quest for polymers with superior thermal and mechanical properties has led researchers to explore novel monomers like this compound. Its incorporation into polymer chains can significantly enhance their performance characteristics.

Polyimides: These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netresearchgate.net The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine. researchgate.netnih.gov The rigid and nitrogen-rich pyrimidine (B1678525) core of this compound contributes to the high thermal stability and char yield of the resulting polyimides. While specific studies on polyimides derived directly from this compound are emerging, research on analogous pyridine- and pyrimidine-containing polyimides demonstrates excellent solubility in aprotic polar solvents and high glass transition temperatures. researchgate.net For instance, novel polyimides synthesized from different diamines and dianhydrides have shown decomposition temperatures above 493 °C and glass transition temperatures exceeding 336 °C. rsc.org

Polyamides: Polyamides are another class of high-performance polymers where the incorporation of aromatic diamines like this compound can lead to enhanced properties. The synthesis often involves the reaction of a diamine with a diacid chloride. core.ac.uk The introduction of the pyrimidine unit is expected to improve the thermal stability and mechanical properties of the resulting polyamides.

Polyureas: Polyureas can be synthesized through the reaction of a diamine with a diisocyanate or, more recently, through greener routes involving the dehydrogenative coupling of diamines and methanol (B129727) or the reaction of diamines with carbon dioxide. rsc.orgresearchgate.netst-andrews.ac.ukrsc.org The presence of the pyrimidine ring in the polyurea backbone can lead to polymers with high crystallinity, excellent thermal stability, and good resistance to solvents due to the formation of strong hydrogen bonds. rsc.org

Table 1: Illustrative Properties of High-Performance Polymers Incorporating Pyrimidine Moieties

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Polyimide | Pyrimidine-containing diamine + Aromatic dianhydride | High thermal stability (Td > 493°C), high glass transition temperature (Tg > 336°C), good solubility in aprotic solvents. researchgate.netrsc.org | Aerospace components, high-temperature adhesives, flexible electronics. core.ac.uk |

| Polyamide | Pyrimidine-containing diamine + Diacid chloride | Enhanced thermal stability, improved mechanical strength. | High-performance fibers, engineering plastics. |

| Polyurea | Pyrimidine-containing diamine + Diisocyanate/CO2/Methanol | High crystallinity, excellent thermal stability, good solvent resistance. rsc.orgst-andrews.ac.ukrsc.org | Coatings, elastomers, adhesives. |

Design of Conjugated Polymers for Electronic and Optical Applications

The alternating single and double bonds within the pyrimidine ring and the aniline (B41778) units make this compound a suitable candidate for the synthesis of conjugated polymers. These polymers are of great interest for their potential use in electronic and optical devices.

The pyrimidine ring, being a π-deficient aromatic heterocycle, can act as an electron-withdrawing unit in a "push-pull" molecular architecture. researchgate.net When combined with electron-donating groups, this can lead to materials with interesting intramolecular charge transfer (ICT) properties, which are crucial for applications in nonlinear optics and as sensors. researchgate.net The synthesis of such polymers can be achieved through various cross-coupling reactions, such as the Horner-Wittig condensation. rsc.org The resulting polymers can exhibit tunable absorption and emission properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net For example, a conjugated polymer containing a quinoline-vinylene trimer exhibited photochromism with a significant shift in absorption and fluorescence emission, suggesting its potential in optical sensors and switches. nih.gov

Synthesis of Polymer Composites and Nanocomposites

The properties of polymers can be further enhanced by creating composites and nanocomposites. The incorporation of this compound into the polymer matrix can improve the interaction between the polymer and reinforcing fillers.

The pyrimidine moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to better dispersion of nanofillers like carbon nanotubes or metal oxide nanoparticles within the polymer matrix. researchgate.net This improved dispersion can result in nanocomposites with enhanced mechanical strength, thermal stability, and electrical conductivity. For instance, a hydrogel nanocomposite was used as a catalyst for the synthesis of 1,4-dihydropyridines, demonstrating the potential of pyrimidine-containing structures in catalytic applications. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in the pyrimidine ring and the amino groups of this compound make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Design Principles for Pyrimidine-Dianiline Based Ligands in MOF Construction

The design of MOFs relies on the predictable coordination of metal ions or clusters with organic ligands. The geometry and connectivity of the ligand are crucial in determining the final topology and properties of the MOF.

This compound can act as a multidentate ligand, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgnih.gov The planar nature of the pyrimidine ring can facilitate the formation of layered or pillared structures. rsc.orgnih.gov The flexibility of the aniline groups allows for some conformational freedom, which can lead to the formation of complex and novel topologies. The pyrimidine-4,6-dicarboxylate ligand, a related structure, has been shown to act as a bis-bidentate bridging ligand, forming 1D polymeric chains with various transition metals. rsc.orgnih.gov The choice of metal ion and reaction conditions can be used to tune the dimensionality and porosity of the resulting MOF. mdpi.com

Hydrothermal and Solvothermal Synthetic Routes for MOFs

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of MOFs. researchgate.net These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in the presence of a solvent.

Hydrothermal Synthesis: This method uses water as the solvent and is generally conducted at lower temperatures. researchgate.netresearchgate.net It often yields highly crystalline MOFs with well-defined structures. researchgate.net The use of water as a solvent also makes this method more environmentally friendly.

Solvothermal Synthesis: This technique employs organic solvents and can be performed at higher temperatures than hydrothermal synthesis. researchgate.netresearchgate.net The choice of solvent can significantly influence the resulting MOF structure and properties. researchgate.net For instance, the solvothermal synthesis of MOF-5 from zinc nitrate (B79036) and terephthalic acid in dimethylformamide (DMF) is a well-established procedure. researchgate.net

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis for MOFs

| Synthesis Method | Solvent | Temperature | Key Advantages |

| Hydrothermal | Water | Lower | Environmentally friendly, often produces highly crystalline products. researchgate.netresearchgate.net |

| Solvothermal | Organic Solvents | Higher | Wider range of solvents can be used to influence MOF properties. researchgate.netresearchgate.net |

Research into Functional MOF Materials for Adsorption and Gas Storage

Functional MOFs are extensively researched for applications in gas storage and separation. researchgate.net Cationic MOFs, in particular, are explored for anion separation. nih.gov Research has shown that MOFs built with pyrimidyl-functionalized ligands can be effective in capturing anions like perrhenate (B82622) (ReO₄⁻), a surrogate for the radioactive pertechnetate (B1241340) ion (TcO₄⁻), through an anion exchange mechanism. nih.gov In a study, three cationic MOFs synthesized using silver ions and different pyrimidyl-based ligands demonstrated varying capabilities for ReO₄⁻ capture. nih.gov One of the frameworks, ZJU-X11, showed a high removal efficiency of 95% and a rapid sorption equilibrium within 10 minutes. nih.gov The modification of linkers within a stable MOF structure, such as through N-quaternization of pyridine (B92270) sites, has also been shown to enhance CO₂ uptake by creating stronger interactions with the gas molecules. nih.gov

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

COFs are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov Their properties, including porosity and surface area, can be precisely controlled through the design of molecular building blocks, a concept known as reticular chemistry. uni-muenchen.de

Utilization of this compound as a Linker for Reticular Frameworks

As a dianiline derivative, this compound falls into the category of amine linkers. Amine linkers are commonly used to synthesize imine-linked COFs through condensation reactions with aldehyde linkers. unl.pt These imine-based COFs are among the most widely reported types. However, no specific examples of COFs or POPs utilizing this compound as the linker were found in the searched literature.

Control over Porosity and Surface Area in COF/POP Systems

The porosity and surface area of COFs are defining features that are crucial for their applications. nih.gov These properties are controlled by the geometry and size of the building blocks used in their synthesis. uni-muenchen.de For instance, the synthesis of a COF from 1,3,5-benzenetris(4-phenylboronic acid) and 2,3,6,7-tetrahydroxy-9,10-dimethyl-anthracene resulted in a mesoporous material with an exceptionally large and accessible pore diameter of 4.0 nm and a high Brunauer–Emmett–Teller (BET) surface area of nearly 2000 m²/g. uni-muenchen.de The introduction of certain functionalities via pore surface engineering can also tailor the properties of COFs for specific applications. rsc.org

Exploration of COF/POP Applications in Separation and Sensing

The inherent porosity and tunable nature of COFs make them excellent candidates for separation and sensing applications. researchgate.netsciopen.com Their ordered channels can facilitate mass transfer and molecular selection. researchgate.net For example, a pyridine-based 2D COF was synthesized and showed high performance for the removal of rhodamine B dye from water, with a maximum adsorption capacity of 1254 mg g⁻¹. rsc.org The crystalline and porous nature of the COF was crucial for its high efficiency compared to its amorphous counterpart. rsc.org COFs are also widely explored as sensing materials for detecting metal ions, gases, and biomedical markers. researchgate.netsciopen.com However, there are no specific reports on the application of COFs derived from this compound in these areas.

Supramolecular Chemistry and Self Assembly of Pyrimidine Dianiline Systems

Investigation of Hydrogen Bonding Networks Involving Amine and Pyrimidine (B1678525) Moieties

Currently, there is no specific research available in the scientific literature that directly investigates the hydrogen bonding networks of 4,4'-(Pyrimidine-4,6-diyl)dianiline. The molecule possesses both hydrogen bond donors (the amine -NH2 groups) and acceptors (the nitrogen atoms of the pyrimidine ring), making it a prime candidate for forming extensive hydrogen-bonded structures.

In related pyrimidine systems, the nitrogen atoms of the pyrimidine core are known to participate in hydrogen bonding. For instance, studies on other pyrimidine derivatives have shown the formation of N-H···N hydrogen bonds, which are crucial in directing their self-assembly. The two amine groups in this compound could, in theory, interact with the pyrimidine nitrogens of neighboring molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. However, without experimental crystallographic data or computational modeling specific to this compound, the precise nature and energetics of these potential hydrogen bonds remain speculative.

Studies on π-Stacking Interactions in Directed Self-Assembly

There are currently no dedicated studies on the π-stacking interactions of this compound. The molecule contains two phenyl rings and a pyrimidine ring, all of which are aromatic and therefore capable of engaging in π-π stacking. These interactions, driven by a combination of van der Waals forces and electrostatic interactions, are fundamental in the self-assembly of many aromatic compounds.

Formation of Supramolecular Gels and Liquid Crystals

There is no information available in the scientific literature regarding the formation of supramolecular gels or liquid crystals from this compound.

Supramolecular Gels: The formation of a supramolecular gel typically requires a molecule to self-assemble into a three-dimensional network that can immobilize a solvent. This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-stacking. While this compound possesses the necessary functional groups for these interactions, its ability to form such a network has not been experimentally verified.

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) often have an elongated, rigid shape. While the this compound molecule has a degree of rigidity, its V-shape may not be conducive to the formation of typical calamitic (rod-like) or discotic (disc-like) liquid crystal phases. Some bent-core molecules are known to form unique banana phases, but there is no evidence to suggest that this compound behaves in this manner.

Emerging Research Directions and Future Perspectives

Exploration of 4,4'-(Pyrimidine-4,6-diyl)dianiline in Hybrid Materials and Composites

The rigid and planar structure of this compound, combined with its functional aniline (B41778) groups, makes it an ideal candidate for the construction of sophisticated hybrid materials and composites. Researchers are particularly focused on its use as a linker in the formation of porous crystalline structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The nitrogen atoms within the pyrimidine (B1678525) ring and the amine groups can act as coordination sites for metal ions, leading to the formation of stable MOFs. For instance, a pyrimidine-modified porous Indium-MOF has demonstrated significant sorption capacity and catalytic activity. rsc.org The incorporation of this compound into such frameworks is anticipated to yield materials with tailored pore sizes and functionalities, suitable for gas storage and separation.

In the realm of COFs, which are constructed entirely from organic building blocks, this compound can be polymerized with other organic linkers to create extended, porous networks. mdpi.com Pyridine-based COFs have already shown promise as anode materials in lithium-ion batteries, exhibiting high specific capacity. rsc.org The integration of the dianiline-pyrimidine structure could lead to COFs with enhanced electronic properties and stability, opening up new avenues for energy storage and electronic applications. The creation of composite materials, such as those incorporating metal nanoparticles within a COF matrix, is another promising area of exploration. mdpi.com

Table 1: Potential Applications of this compound-Based Hybrid Materials

| Material Type | Potential Application | Rationale |

| Metal-Organic Frameworks (MOFs) | Gas Storage and Separation | The nitrogen-rich structure can provide selective gas uptake. |

| Covalent Organic Frameworks (COFs) | Energy Storage (Batteries) | The aromatic and heteroaromatic rings can facilitate charge transport and storage. |

| Nanoparticle-COF Composites | Catalysis, Sensing | The COF can act as a support for catalytic nanoparticles, while the composite structure can enhance sensing performance. |

Advancements in Sensing Platform Development

The development of advanced sensing platforms for the detection of various analytes is a critical area of research. The unique electronic and structural features of this compound make it a compelling candidate for the creation of novel sensors, particularly for non-biological applications such as environmental monitoring.

The nitrogen atoms in the pyrimidine ring and the aniline groups can act as binding sites for metal ions. Porphyrin-based materials, which also feature nitrogen-containing macrocycles, have been successfully employed for the detection of metal ions. mdpi.com Similarly, materials incorporating this compound could be designed to exhibit a detectable response, such as a change in fluorescence or color, upon binding with specific metal ions. This could lead to the development of highly selective and sensitive sensors for heavy metal detection in water. researchgate.netresearchgate.net

Furthermore, the integration of this compound into conductive polymers or onto the surface of transducers could pave the way for chemiresistive sensors. The interaction of analyte molecules with the dianiline-pyrimidine unit could modulate the material's electrical resistance, providing a basis for sensing. The development of pyrimidine and pyridine (B92270) derivatives as components of multitarget cholinesterase inhibitors highlights the tuneable nature of these scaffolds for specific molecular interactions. nih.gov

Catalysis and Reaction Engineering Utilizing Pyrimidine-Dianiline Derivatives

The field of catalysis is continually seeking new, efficient, and recyclable catalytic systems. Pyrimidine-dianiline derivatives, including this compound, offer significant potential in this domain, particularly when incorporated into heterogeneous catalysts like MOFs.

The nitrogen sites within the pyrimidine ring can act as Lewis basic centers, while the aniline groups can be functionalized to introduce other catalytic moieties. Bimetallic-organic frameworks and other MOFs containing pyrimidine or related structures have been shown to be effective catalysts for a variety of organic transformations, including the synthesis of pyrido[2,3-d]pyrimidines. nih.govresearchgate.net The porous nature of these materials allows for the diffusion of reactants to the active sites, while the robust framework provides stability and allows for catalyst recovery and reuse. nih.gov

The development of magnetic nanocatalysts for the synthesis of pyrano-pyrimidines further underscores the potential for creating easily separable and reusable catalysts based on pyrimidine scaffolds. nih.gov By strategically designing MOFs or other porous materials using this compound as a building block, it is possible to create catalysts with high activity and selectivity for specific chemical reactions. The application of such catalysts aligns with the principles of green chemistry by promoting efficient and environmentally benign chemical processes. researchgate.net

Theoretical Predictions Guiding Future Material Design and Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the properties of new materials before their synthesis, thereby guiding experimental efforts. Density Functional Theory (DFT) is a powerful method for investigating the electronic and structural properties of molecules.

Theoretical studies on molecules like pyridine and pyrimidine have provided valuable insights into how the arrangement of nitrogen atoms affects their electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iiste.org Similar computational studies on this compound and its derivatives can predict their electronic behavior, stability, and potential for charge transport.

These theoretical predictions can guide the design of new materials for specific applications. For example, by modeling the interaction of the dianiline-pyrimidine unit with different metal ions, it may be possible to predict which ions will bind most strongly, aiding in the design of selective sensors. Likewise, computational screening of potential COF structures built from this linker can help identify candidates with optimal pore sizes and electronic band structures for applications in gas separation or electronics.

Sustainable and Scalable Synthesis Routes for Industrial Research Relevance

For any new material to have a significant impact, its synthesis must be both sustainable and scalable. The development of green and efficient synthetic routes for this compound and its derivatives is therefore of paramount importance for its potential industrial applications.

Current research into the synthesis of pyrimidine derivatives is increasingly focused on green chemistry principles, such as the use of environmentally friendly solvents, catalysts, and energy sources like microwave irradiation. researchgate.netscispace.com Techniques like "Grindstone Chemistry," which involves solvent-free reactions, have been shown to be effective for producing dihydropyrimidinones. researchgate.net The development of one-pot, multicomponent reactions is another strategy to improve efficiency and reduce waste in the synthesis of pyrimidine-containing compounds. growingscience.com

While specific scalable syntheses for this compound are not yet widely reported, the principles of green chemistry can be applied to its production. The use of recyclable catalysts, such as the β-cyclodextrin mentioned for the synthesis of other pyrimidine derivatives, could significantly improve the sustainability of the process. mdpi.com A concise and scalable synthesis of pyridine-diimines has been developed using inexpensive starting materials, demonstrating that efficient routes for related heterocyclic compounds are achievable. nih.gov Future research will undoubtedly focus on developing similar cost-effective and environmentally benign methods for the large-scale production of this compound, paving the way for its use in industrial research and commercial applications.

Q & A

Q. What are the recommended synthetic routes for 4,4'-(Pyrimidine-4,6-diyl)dianiline, and how can its purity be validated?

The synthesis of this compound derivatives often involves Schiff base condensation reactions. For example, analogous compounds like DSABBT (derived from 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline) are synthesized via a one-step Schiff reaction between aromatic diamines and aldehydes under reflux conditions . Purity validation typically employs:

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.

- Mass Spectrometry (MS) for molecular weight verification.

Q. How can researchers characterize the electronic properties of this compound to predict its reactivity in covalent organic frameworks (COFs)?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are widely used to compute electronic parameters such as:

- HOMO-LUMO energy gaps (∆E) to assess charge transfer capabilities.

- Dipole moments (µ) and global softness/hardness (σ/η) to evaluate electrophilicity .

These parameters correlate with experimental photoelectrochemical performance in COFs, as seen in analogous β-ketoenamine-linked COFs like TpBO-COF, which exhibit enhanced visible-light absorption and charge separation .

Advanced Research Questions

Q. How can this compound be integrated into photocatalytic COFs, and what metrics should be used to evaluate efficiency?

The compound can serve as a building block for COFs by condensing with triformylphloroglucinol (Tp) or similar linkers. Key metrics include:

- CO production rate (e.g., 2567 μmol g⁻¹ h⁻¹ achieved by CoNi–COF-3 with a benzo[c][1,2,5]thiadiazole-dianiline backbone) .

- Quantum yield for reactive oxygen species (ROS) generation, critical for photodynamic therapy applications .

- Electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance in photocatalytic systems .

Q. What experimental strategies resolve contradictions in environmental fate data for aromatic dianilines like this compound?

Contradictions in adsorption or degradation data can be addressed by:

- Soil adsorption modeling using Freundlich isotherms, as applied to methylene dianiline (MDA) in micromolar concentrations .

- Biomonitoring assays (e.g., gas chromatography-mass spectrometry of hydrolyzed urine/plasma) to track metabolites and degradation pathways .

- Nitrification inhibition tests to evaluate ecotoxicological impacts, though results may vary due to complex matrix effects .

Q. How do heteroatom substitutions in pyrimidine-based dianilines influence their photodynamic therapy (PDT) efficacy?

Substitutions (e.g., oxygen or sulfur atoms) alter singlet oxygen (¹O₂) generation. For instance:

- Benzooxadiazole-derived COFs (TpBO-COF) show superior charge separation compared to benzothiadiazole analogs (TpBTD-COF) due to enhanced π-conjugation .

- DSABBT nanoparticles, with sulfur-containing backbones, achieve high ¹O₂ quantum yields (>0.5), enabling efficient cancer cell ablation under irradiation .

Q. What computational methods best correlate the corrosion inhibition properties of dianiline derivatives with their molecular structures?

DFT-based parameters (e.g., HOMO localization on amine groups, dipole moments) predict adsorption affinity on metal surfaces. For example:

- Dianiline Schiff bases with lower ∆E values exhibit higher inhibition efficiency in acidic environments .

- Molecular dynamics simulations can model inhibitor-metal interactions, validated experimentally via potentiodynamic polarization and EIS .

Methodological Guidelines

- For COF Synthesis : Optimize solvent (e.g., mesitylene/dioxane), catalyst (acetic acid), and reaction time (72–120 hrs) for crystallinity .

- For Toxicity Studies : Use Ames tests to assess mutagenicity and LC-MS/MS to identify metabolites (e.g., acetylated derivatives) .

- For Environmental Analysis : Employ solid-phase extraction followed by GC-MS for trace detection in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.